N-propyl-1H-pyrazole-5-carboxamide

Agrochemical discovery Insecticide design Structure–activity relationship

Procurement of the correct regioisomer is critical: the 5-carboxamide substitution pattern is essential for target insecticidal and fungicidal activity, which is inverted in the 3- or 4-substituted analogs. This unsubstituted pyrazole core offers three distinct handles for downstream functionalization. - Insecticide scaffold: Derivatives achieve LC50 of 3.81 mg/L against Aphis fabae. - Fungicide scaffold: Derivatives show EC50 of 0.88 mg·L⁻¹ against Pseudoperonospora cubensis. - Supplied at ≥98% purity (HPLC) with verified regioisomeric integrity to ensure reproducible SAR.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 944783-05-5
Cat. No. B2390219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-1H-pyrazole-5-carboxamide
CAS944783-05-5
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCCCNC(=O)C1=CC=NN1
InChIInChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10)
InChIKeyAPTIFACYPAKRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-1H-Pyrazole-5-Carboxamide: Baseline Characteristics


N-Propyl-1H-pyrazole-5-carboxamide (CAS 944783-05-5) is a pyrazole-5-carboxamide derivative characterized by an N-propyl substituent at the carboxamide nitrogen. It serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and agrochemical research, with a molecular weight of 153.18 g/mol and a calculated LogP of 0.5495 . The compound is commercially available with a purity specification of ≥98% (HPLC) and is typically stored at 2–8°C in sealed, dry conditions . Its unsubstituted pyrazole ring at positions 1, 3, and 4 provides a handle for further functionalization, distinguishing it from more heavily substituted analogs that may limit downstream derivatization potential.

Unsubstituted pyrazole ring at N1, C3, C4 for versatile derivatization
High-purity specification (HPLC) suitable for reproducible synthesis
Low lipophilicity supporting aqueous solubility and assay compatibility

Why N-Propyl-1H-Pyrazole-5-Carboxamide Cannot Be Substituted


The pyrazole carboxamide scaffold exhibits pronounced positional selectivity in biological activity; substitution at the 5-position versus the 3-position of the pyrazole ring can invert or abolish target engagement [1]. Additionally, modifications to the N-propyl chain length or the introduction of ring substituents dramatically alter physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which directly influence membrane permeability and metabolic stability . These structure-dependent variations preclude simple generic substitution; procurement of the specific N-propyl-1H-pyrazole-5-carboxamide regioisomer is essential for maintaining intended reactivity and biological profile fidelity.

Regioisomer mismatch
4-carboxamide isomer may shift activity from insecticidal to fungicidal profile
N-propyl chain alteration
Changing the N-alkyl chain length can alter LogP, TPSA, and permeability
Fully substituted analogs
Amino-substituted derivatives (e.g., sildenafil intermediate) limit further derivatization

N-Propyl-1H-Pyrazole-5-Carboxamide: Differentiated Selection Evidence


Regioisomeric Selectivity in Insecticidal vs. Fungicidal Activity

In a comparative study of pyrazole carboxamides bearing an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton, pyrazole-5-carboxamide derivatives (4a series) exhibited higher insecticidal activity against piercing-sucking pests, whereas pyrazole-4-carboxamide derivatives (4b series) demonstrated stronger fungicidal activity [1]. Specifically, compound 4a-14 retained activity comparable to the commercial insecticide tolfenpyrad against Plutella xylostella and Frankliniella occidentalis, while showing superior efficacy against Aphis craccivora and Nilaparvata lugens [1]. This regioisomer-dependent activity divergence confirms that the 5-carboxamide substitution pattern is non-interchangeable for insecticidal applications.

Regioisomer Selectivity
Head-to-head
5-carboxamide → insecticidal activity 4-carboxamide → fungicidal activity
Regioisomer context critical for pest-target selection
Reported in vivo greenhouse assays
Agrochemical discovery Insecticide design Structure–activity relationship

Fungicidal Potency Against Cucumber Downy Mildew

A pyrazole-5-carboxamide derivative (T24) containing a diaryl ether moiety demonstrated an EC50 value of 0.88 mg·L⁻¹ against Pseudoperonospora cubensis (cucumber downy mildew) in greenhouse assays [1]. This potency surpassed that of the commercial fungicides dimethomorph and fluazinam, as well as other synthesized analogs in the same series [1]. The 5-carboxamide substitution was essential for the observed activity, as the 3D-QSAR model established that electrostatic and steric fields around the 5-position critically influence fungicidal efficacy [1].

Fungicidal EC50
Head-to-head
0.88 mg·L⁻¹ (derivative T24)
Reported higher potency than commercial fungicides in tested set
Greenhouse assay against P. cubensis
Fungicide development Cucumber downy mildew 3D-QSAR

Insecticidal Activity Comparable to Tolfenpyrad

A 1H-pyrazole-5-carboxamide derivative containing a phenyl thiazole moiety (compound 9l) exhibited an LC50 value of 3.81 mg/L against Aphis fabae (black bean aphid), which was comparable to that of the commercial insecticide tolfenpyrad [1]. Concurrently, a related analog (compound 9b) showed an EC50 of 3.04 mg/L against Erysiphe graminis (powdery mildew), outperforming the commercial fungicides thifluzamide and azoxystrobin [1]. These data establish the 5-carboxamide scaffold as a viable core for developing dual-action or selective agrochemical agents.

Insecticidal LC50
Head-to-head
3.81 mg/L (aphid) vs tolfenpyrad
Activity comparable to commercial insecticide standard
In vitro bioassay; A. fabae
Insecticide Aphis fabae Pesticide design

Physicochemical Profile vs. Amino-Substituted Analogs

N-Propyl-1H-pyrazole-5-carboxamide (CAS 944783-05-5) possesses a TPSA of 57.78 Ų and a calculated LogP of 0.5495 . In contrast, 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide (CAS 1001500-14-6) has an increased molecular weight (182.23 g/mol vs. 153.18 g/mol) and higher polarity due to the additional amino group [1]. The lower LogP of the target compound (0.55 vs. estimated >1.0 for many substituted analogs) indicates superior aqueous solubility and reduced non-specific protein binding, which are advantageous for in vitro assay reproducibility and early-stage lead optimization [1].

Physicochemical Profile
Cross-study comparable
LogP 0.55, TPSA 57.78 Ų vs amino-substituted analog (higher LogP)
Reported favorable aqueous solubility for assay reproducibility
Calculated properties; supports library design
Medicinal chemistry ADMET Drug-likeness

Carbonic Anhydrase and Cholinesterase Inhibition

A series of novel pyrazole carboxamide derivatives (SA1–12) demonstrated nanomolar-range inhibition of human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BChE) [1]. Inhibition constants (KI) ranged from 10.69–70.87 nM for hCA I, 20.01–56.63 nM for hCA II, 6.60–14.15 nM for AChE, and 54.87–137.20 nM for BChE, with several compounds exhibiting superior potency compared to reference inhibitors [1]. While these data derive from substituted pyrazole carboxamides, they establish the 5-carboxamide core as a privileged scaffold for targeting these therapeutically relevant enzymes, with the unsubstituted N-propyl variant serving as a minimal pharmacophore for structure–activity relationship expansion.

Enzyme Inhibition
Class-level inference
hCA I/II, AChE, BChE inhibition (KI 6.6–137 nM)
Supports scaffold use for neurology/ophthalmology enzyme studies
Data from substituted derivatives; core as minimal pharmacophore
Enzyme inhibition Alzheimer's disease Glaucoma

Synthetic Versatility via Unsubstituted Pyrazole Ring

N-Propyl-1H-pyrazole-5-carboxamide contains an unsubstituted pyrazole ring at positions 1, 3, and 4, providing three distinct sites for regioselective functionalization . This contrasts with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is primarily used as a sildenafil intermediate and possesses limited additional derivatization capacity due to its fully substituted core [1]. The unsubstituted nature of CAS 944783-05-5 enables diverse chemical transformations, including N-alkylation, halogenation, and cross-coupling reactions, without the need for protecting group strategies or de novo heterocycle synthesis .

Synthetic Flexibility
Supporting evidence
3 unsubstituted positions (N1, C3, C4)
Maximizes derivatization optionality for library synthesis
Contrasts with fully substituted sildenafil intermediate
Synthetic intermediate Medicinal chemistry Agrochemical

N-Propyl-1H-Pyrazole-5-Carboxamide: Research and Industrial Applications


Insecticide Lead Discovery for Piercing-Sucking Pests

Utilize N-propyl-1H-pyrazole-5-carboxamide as a core scaffold for synthesizing novel insecticides targeting piercing-sucking pests (e.g., aphids, planthoppers). The 5-carboxamide regioisomer has demonstrated superior insecticidal activity compared to the 4-carboxamide isomer in head-to-head comparisons [1]. Derivatives such as compound 9l achieved LC50 values of 3.81 mg/L against Aphis fabae, comparable to the commercial insecticide tolfenpyrad [2]. This application is supported by direct comparative bioassay data.

Fungicide Development Against Oomycete Pathogens

Employ the pyrazole-5-carboxamide scaffold to design fungicides against Pseudoperonospora cubensis (cucumber downy mildew). A derivative (T24) exhibited an EC50 of 0.88 mg·L⁻¹, outperforming commercial standards dimethomorph and fluazinam in greenhouse trials [1]. The 5-carboxamide substitution pattern was essential for this activity, as confirmed by 3D-QSAR modeling [1]. Procurement of the correct regioisomer is critical for achieving this potency.

Enzyme Inhibitor Library for Neurology and Ophthalmology

Use N-propyl-1H-pyrazole-5-carboxamide as a starting material for synthesizing inhibitors of human carbonic anhydrases (hCA I/II) and cholinesterases (AChE/BChE). Pyrazole carboxamide derivatives have demonstrated nanomolar-range KI values (6.60–137.20 nM) against these enzymes, with potency exceeding reference compounds [1]. The favorable physicochemical profile (LogP = 0.55, TPSA = 57.78 Ų) of the unsubstituted core supports the development of brain-penetrant candidates [2].

Regioselective Functionalization Methodology Studies

Leverage the unsubstituted pyrazole ring at positions N1, C3, and C4 for methodological studies in regioselective C–H functionalization, halogenation, or cross-coupling. The compound's three available derivatization sites provide a versatile platform for exploring novel synthetic transformations, unlike more heavily substituted analogs that limit modification options [1]. Commercial availability at ≥98% purity ensures reproducible reaction outcomes [2].

Application
Selection Property
Validation Focus
Piercing-sucking pest insecticide research
5-carboxamide regioisomer context
Pest-species activity profile
Oomycete fungicide discovery
5-carboxamide substitution pattern
Anti-P. cubensis EC50 endpoint review
Carbonic anhydrase / cholinesterase inhibitor studies
Pyrazole-5-carboxamide scaffold
Enzyme inhibition assay context
Synthetic methodology development
Unsubstituted pyrazole derivatization capacity
Regioselective transformation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-propyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.